(1R)-1-(4-methylphenyl)propan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Computational Studies of 1r 1 4 Methylphenyl Propan 1 Ol
Quantum Chemical Characterization and Conformational Analysis
Quantum chemical methods are powerful tools for investigating the molecular structure, reactivity, and conformational landscape of chiral molecules like (1R)-1-(4-methylphenyl)propan-1-ol. These computational approaches provide detailed insights into the electronic and geometric properties that govern the behavior of this compound.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity
Density Functional Theory (DFT) has become a standard method for predicting the molecular geometry and electronic properties of organic compounds with a good balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to determine its most stable three-dimensional structure. These calculations typically optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
The reactivity of the molecule can be explored through analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. nih.govscribd.com
Furthermore, DFT calculations can provide insights into the molecule's reactivity through the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.
A study on p-xylene, a related aromatic compound, demonstrated how DFT can be used to analyze different conformers and predict their relative reactivity based on the HOMO-LUMO energy gap. eurjchem.com This approach can be directly applied to understand the reactivity of different rotational isomers of this compound.
Ab Initio and Møller–Plesset Perturbation Theory (MP2, MP4) Approaches for Conformational Behavior
While DFT is widely used, ab initio methods, particularly Møller–Plesset perturbation theory at the second (MP2) and fourth (MP4) orders, offer a higher level of theory for studying conformational behavior. These methods more explicitly account for electron correlation, which can be important for accurately describing the subtle energetic differences between various conformers.
The conformational landscape of this compound is determined by the rotation around the single bonds, particularly the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group. Ab initio and MP2/MP4 calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. Such analyses are crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules.
Analysis of Electronic Structure, Global Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electrophilicity, Hardness/Softness)
HOMO-LUMO Gap (ΔE): As previously mentioned, this is a primary indicator of chemical reactivity and stability. nih.gov A large gap implies high stability and low reactivity. researchgate.net
Ionization Potential (I): Approximated as I ≈ -E(HOMO), it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -E(LUMO), it represents the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2, it quantifies the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. scribd.commdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ -χ), this index measures the electrophilic power of a molecule. scribd.com
These descriptors, when calculated for this compound, provide a comprehensive picture of its electronic properties and reactivity, which is valuable for predicting its behavior in chemical reactions.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | Chemical reactivity and stability |
| Ionization Potential | I ≈ -E(HOMO) | Energy to remove an electron |
| Electron Affinity | A ≈ -E(LUMO) | Energy released when adding an electron |
| Electronegativity | χ = (I + A) / 2 | Ability to attract electrons |
| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness | S = 1 / η | Polarizability |
| Electrophilicity Index | ω = μ² / (2η) | Electrophilic power |
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its intermolecular interactions in the liquid phase or in solution. These simulations model the system at an atomistic level, allowing for the observation of how molecules interact with each other and with solvent molecules.
The primary intermolecular interactions involving this compound are hydrogen bonding (due to the hydroxyl group) and van der Waals forces (including π-π stacking of the phenyl rings). MD simulations can quantify the strength and lifetime of these interactions. For instance, the simulations can track the formation and breaking of hydrogen bonds between the alcohol group of one molecule and the oxygen atom of another, or with solvent molecules.
Understanding these intermolecular interactions is crucial for explaining the macroscopic properties of the compound, such as its boiling point, viscosity, and solubility. lookchem.comchemicalbook.com Moreover, in the context of its use as a chiral building block, MD simulations can help to understand how it interacts with other reactants, catalysts, or solvents on a molecular level, which can influence the stereochemical outcome of a reaction. Recent studies on similar systems have shown the power of MD simulations in elucidating the role of intermolecular forces in the properties of materials. usq.edu.au
Spectroscopic Techniques for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly powerful for determining the stereochemistry and assessing the enantiomeric purity of chiral compounds like this compound. magritek.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule. For this compound, one would expect distinct signals for the protons on the aromatic ring, the methyl group attached to the ring, the methine proton at the chiral center, the methylene (B1212753) protons of the propyl chain, and the methyl group of the propyl chain, as well as the hydroxyl proton. The chemical shift (δ) of these signals, their integration (the area under the peak, which is proportional to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) are all used to confirm the molecular structure. docbrown.info
The hydroxyl proton's signal can sometimes be broad and its coupling to adjacent protons may not be observed, especially if there are traces of acid or water that facilitate rapid proton exchange. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the carbon skeleton.
¹H NMR Anisotropy Methods (e.g., Mosher's Method, MaNP Acid Derivatives)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral molecules like this compound, standard NMR spectra of the two enantiomers are identical. However, by converting the alcohol into diastereomers using a chiral derivatizing agent (CDA), it becomes possible to distinguish between them and determine the absolute configuration of the original alcohol. stackexchange.comnih.gov
Mosher's Method:
One of the most established techniques is the Mosher ester analysis. nih.govumn.edu This method involves the reaction of the chiral alcohol with both enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form two distinct diastereomeric esters. umn.edu The underlying principle is that these diastereomers will adopt specific conformations where the phenyl group of the MTPA moiety creates an anisotropic magnetic field. This field shields or deshields nearby protons of the alcohol portion, leading to measurable differences in their chemical shifts (δ) in the ¹H NMR spectrum. stackexchange.com
The procedure involves:
Reacting the alcohol of unknown configuration with (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions to form the (S)-MTPA ester and (R)-MTPA ester, respectively. nih.gov
Acquiring the ¹H NMR spectra for both diastereomeric esters.
Calculating the difference in chemical shifts (Δδ) for protons on either side of the stereocenter, typically defined as Δδ = δ(R-MTPA ester) - δ(S-MTPA ester).
By analyzing the sign of the Δδ values, the absolute configuration can be assigned. Protons with a positive Δδ value are predicted to lie on one side of the Mosher ester plane, while those with a negative Δδ value lie on the other. For this compound, the two groups attached to the carbinol carbon are the 4-methylphenyl group and the ethyl group. A model of the Δδ values would allow for the assignment of the (R) configuration.
MaNP Acid Derivatives:
An alternative and often superior CDA is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). The naphthyl group in MαNP esters exerts a stronger magnetic anisotropy effect compared to the phenyl group in MTPA esters. This results in larger and more easily interpretable Δδ values, providing a more unambiguous determination of the absolute configuration of chiral alcohols. sci-hub.se The methodology is analogous to Mosher's method, involving the formation of diastereomeric MαNP esters and comparative ¹H NMR analysis.
Table 1: Representative Data for ¹H NMR Anisotropy Analysis This table is illustrative, as specific experimental data for this compound was not found in the searched literature. It demonstrates how data would be presented.
| Proton Assignment | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δR - δS) (ppm) | Configuration Assignment |
|---|---|---|---|---|
| Ethyl-CH₂ | Hypothetical Value | Hypothetical Value | Negative | Consistent with (R) |
| Ethyl-CH₃ | Hypothetical Value | Hypothetical Value | Negative | Consistent with (R) |
| 4-Methylphenyl-H | Hypothetical Value | Hypothetical Value | Positive | Consistent with (R) |
| 4-Methylphenyl-CH₃ | Hypothetical Value | Hypothetical Value | Positive | Consistent with (R) |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com The technique works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom in space.
For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net This effect, which is most pronounced when heavier atoms are present, causes small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). By analyzing these differences, the correct enantiomer can be unambiguously identified. researchgate.net
To determine the absolute configuration of this compound using this method, the following steps would be necessary:
Growth of a high-quality single crystal of the enantiomerically pure compound. This can be a challenging step, as the substance must be highly pure and crystallize well.
Collection of X-ray diffraction data, often using a specific X-ray wavelength (like Cu Kα radiation) to maximize the anomalous scattering effect. researchgate.net
Solving and refining the crystal structure. The absolute structure is determined by comparing the calculated structure factors for both possible enantiomers with the observed data, often quantified by the Flack parameter, which should be close to zero for the correct assignment. researchgate.net
While being the gold standard, a key limitation is the requirement for a suitable single crystal, which is not always achievable. researchgate.net No published crystal structure for this compound was identified in the searched literature.
Table 2: Typical Crystal Data and Structure Refinement Parameters This table presents a general format for crystallographic data. Specific values for this compound are not available.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₁₄O |
| Formula weight | 150.22 |
| Crystal system | e.g., Orthorhombic |
| Space group | e.g., P2₁2₁2₁ |
| a, b, c (Å) | Hypothetical Values |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| R-factor (%) | Hypothetical Value |
| Flack parameter | Hypothetical Value (close to 0) |
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Vibrational Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These modes are dependent on the molecule's structure, conformation, and intermolecular interactions, making them a valuable fingerprint for identification and structural analysis. researchgate.net
For this compound, the vibrational spectra would be characterized by contributions from the p-substituted aromatic ring, the propyl group, and the hydroxyl group.
Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar functional groups. Key expected absorptions include:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed just below 3000 cm⁻¹. researchgate.net
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the p-substituted phenyl ring.
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ range corresponds to the stretching vibration of the C-O bond of the secondary alcohol.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. For this molecule, prominent Raman signals would be expected for:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the p-disubstituted benzene (B151609) ring typically gives a strong Raman signal.
C-H Stretches: Both aromatic and aliphatic C-H stretching modes are visible. researchgate.net
Methyl Group Vibrations: Symmetric deformations of the methyl groups can also be identified.
Analysis of the precise frequencies and intensities of these bands, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the preferred conformations of the molecule.
Table 3: Predicted Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| ~3400 | Strong, Broad | Weak | O-H stretching (hydrogen-bonded) |
| ~3050 | Medium | Medium | Aromatic C-H stretching |
| ~2960 | Strong | Strong | Aliphatic C-H stretching (CH₃, CH₂) |
| ~1615 | Medium | Strong | Aromatic C=C stretching |
| ~1515 | Strong | Strong | Aromatic C=C stretching |
| ~1450 | Medium | Medium | C-H bending (CH₃, CH₂) |
| ~1100 | Strong | Medium | C-O stretching |
| ~820 | Strong | Medium | Aromatic C-H out-of-plane bending (p-substitution) |
Chromatographic Methods for Enantiomeric Excess Determination (e.g., HPLC, LC/MS)
Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral sample is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose. chiralpedia.comcsfarmacie.cz
The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector that constitutes the stationary phase. This leads to the formation of transient diastereomeric complexes with different energies, causing one enantiomer to be retained on the column longer than the other, thus achieving separation. chiralpedia.com
For the analysis of this compound, a typical approach would involve:
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Lux Cellulose-2), are highly effective for separating a wide range of racemates, including aromatic alcohols. nih.govresearchgate.netwindows.net
Mobile Phase: The separation can be performed in normal-phase mode (e.g., using hexane/isopropanol (B130326) mixtures) or reversed-phase mode (e.g., using acetonitrile/water or methanol/water). nih.gov
Detection: A standard UV detector is typically used, as the phenyl group provides strong chromophoric activity.
The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.
LC/MS: Liquid chromatography can be coupled with mass spectrometry (LC/MS) for enhanced sensitivity and specificity. While the mass spectrometer itself cannot distinguish between enantiomers (as they have the same mass), it can provide definitive identification of the analyte when coupled with a chiral HPLC separation. This is particularly useful for analyzing complex mixtures or trace quantities.
Table 4: Example HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Column | Lux® Cellulose-2 (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of the (R) and (S) enantiomers |
Applications of 1r 1 4 Methylphenyl Propan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Utilization as a Chiral Auxiliary and Ligand in Organometallic Catalysis
The strategic use of chiral auxiliaries and ligands in organometallic catalysis is a powerful approach to achieve high levels of enantioselectivity. wikipedia.orgnih.gov A chiral auxiliary temporarily attaches to a substrate, directing the stereochemical course of a reaction, and is subsequently removed. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.
(1R)-1-(4-methylphenyl)propan-1-ol serves as a valuable precursor for the synthesis of such chiral molecules. Its defined stereochemistry can be transferred to more complex structures, which can then be employed in asymmetric catalysis. For instance, derivatives of this chiral alcohol can be elaborated into chiral phosphine (B1218219) ligands. These ligands are crucial components of transition-metal catalysts, such as those based on palladium or rhodium, which are widely used in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. The steric and electronic properties of the ligand, dictated by the chiral backbone derived from this compound, are instrumental in achieving high enantioselectivity in the catalyzed transformations.
Role in the Enantioselective Construction of Complex Organic Intermediates
The introduction of stereocenters with high fidelity is a critical challenge in the synthesis of complex organic molecules. This compound has proven to be a valuable starting material for methodologies aimed at the enantioselective construction of key synthetic intermediates.
Synthesis of Chiral Amines via Hydroamination and Hydroaminoalkylation Pathways
Chiral amines are ubiquitous structural motifs in pharmaceuticals and natural products. nih.gov Asymmetric hydroamination and hydroaminoalkylation of alkenes represent atom-economical methods for their synthesis. While direct use of this compound in these reactions is not extensively documented, the principles of asymmetric catalysis suggest its potential. Chiral ligands derived from this alcohol could be employed in transition-metal catalyzed hydroamination reactions. nih.govorganic-chemistry.org In such a scenario, the chiral ligand would coordinate to the metal catalyst, influencing the facial selectivity of the addition of an N-H bond across the double bond of an alkene, leading to the formation of an enantioenriched amine.
Similarly, in hydroaminoalkylation, a related transformation that forms a new carbon-carbon and carbon-nitrogen bond, a chiral catalyst derived from this compound could orchestrate the stereoselective addition of an amine and a carbon-based nucleophile to an alkene. The development of such catalytic systems remains an active area of research.
Generation of Chiral Cyclopropane (B1198618) Derivatives
Chiral cyclopropanes are important structural motifs found in numerous biologically active compounds and are versatile intermediates in organic synthesis. Their construction with high enantiopurity is a significant synthetic challenge. Asymmetric cyclopropanation reactions, often catalyzed by transition metals, provide a direct route to these valuable molecules.
The utility of this compound in this context lies in its potential to serve as a precursor for chiral ligands that can moderate the stereochemical outcome of cyclopropanation reactions. For example, chiral ligands derived from this alcohol could be used in conjunction with rhodium or copper catalysts for the decomposition of diazo compounds in the presence of alkenes. The chiral environment created by the ligand would control the trajectory of the carbene transfer to the alkene, thereby dictating the stereochemistry of the resulting cyclopropane.
Preparation of Branched Homoallylic Alcohols and Cyclopentenyl Systems
Branched homoallylic alcohols and cyclopentenyl systems are key structural units in many natural products and other complex organic targets. Their stereoselective synthesis is therefore of considerable interest. While direct applications of this compound in the synthesis of these specific structures are not prominently reported, its role as a chiral building block can be envisioned in multi-step sequences.
For instance, the chiral center of this compound could be used to direct the stereochemical outcome of subsequent reactions. Through a series of transformations, the propanol (B110389) backbone could be elaborated and cyclized to form a cyclopentenyl ring, with the initial stereocenter influencing the stereochemistry of the newly formed chiral centers in the cyclic system. The development of such synthetic strategies would further highlight the versatility of this chiral building block.
Intermediate in the Formation of 1,3-Diaryl-1-propanol Compounds
The 1,3-diaryl-1-propanol scaffold is present in a variety of biologically active molecules. The synthesis of such compounds with control over the stereochemistry at the C1 position is a key challenge. A patented method describes the synthesis of 1,3-diphenyl-1-propanol compounds from p-substituted 1-phenylethanol (B42297) and p-substituted benzyl (B1604629) alcohol. nih.gov For example, the reaction of 1-(4'-methylphenyl)ethanol with 4'-chlorobenzyl alcohol in the presence of a ferrocene-based catalyst and a base can yield 1-(4'-methylphenyl)-3-(4'-chlorophenyl)-1-propanol. nih.gov
While this specific patent does not start from this compound, it demonstrates a synthetic strategy towards the target 1,3-diaryl-1-propanol structure. One could envision a convergent synthesis where a derivative of this compound is coupled with a suitable aryl partner to construct the 1,3-diaryl framework, thereby providing a route to enantioenriched 1,3-diaryl-1-propanol compounds.
| Reactant 1 | Reactant 2 | Product | Yield |
| 1-(4'-methylphenyl)ethanol | 4'-chlorobenzyl alcohol | 1-(4'-methylphenyl)-3-(4'-chlorophenyl)-1-propanol | 81% |
Table 1: Synthesis of a 1,3-Diaryl-1-propanol Derivative. nih.gov
Enabling Stereocontrol in Multi-Step Synthetic Sequences
One of the most powerful applications of chiral building blocks like this compound is their ability to impart stereocontrol over multiple steps in a complex synthesis. rsc.orgnih.gov By introducing a defined stereocenter early in a synthetic sequence, it is possible to influence the stereochemical outcome of subsequent bond-forming reactions, a concept known as substrate-based stereocontrol.
For example, the hydroxyl group of this compound can be used as a handle to direct the approach of reagents to a nearby prochiral center. This can be achieved through the formation of a temporary cyclic intermediate or through non-covalent interactions. After the desired stereoselective transformation has been accomplished, the chiral auxiliary derived from the propanol can be cleaved and potentially recycled. This strategy allows for the construction of multiple stereocenters with a predictable and controlled relative and absolute stereochemistry. The development of such multi-step sequences is crucial for the efficient and elegant synthesis of complex natural products and pharmaceuticals. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R)-1-(4-methylphenyl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via enantioselective reduction of 1-(4-methylphenyl)propan-1-one using chiral catalysts like (R)-BINAP-Ru complexes. Optimal conditions include anhydrous tetrahydrofuran (THF) at -20°C under hydrogen pressure (3 atm), achieving >90% enantiomeric excess (ee) . Alternative routes involve kinetic resolution of racemic mixtures using lipases (e.g., Candida antarctica), though yields are lower (~50%) . Solvent polarity (e.g., ethanol vs. hexane) significantly impacts stereochemical outcomes due to hydrogen bonding effects .
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane:isopropanol (90:10) resolves enantiomers effectively. Detection via polarimetry or circular dichroism (CD) spectroscopy complements retention time analysis. For NMR, chiral derivatizing agents like Mosher’s acid chloride enable diastereomer differentiation .
Q. What are the solubility properties of this compound, and how do they affect reaction design?
- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water: ~5 mg/mL at 25°C) but high solubility in organic solvents like ethanol (>100 mg/mL). This necessitates biphasic conditions for reactions requiring aqueous workups. For example, esterification with acetic anhydride in toluene/water mixtures improves yield by partitioning hydrophilic byproducts into the aqueous phase .
Advanced Research Questions
Q. What strategies enhance enantioselective synthesis of this compound in large-scale applications?
- Methodological Answer : Transition-metal-catalyzed asymmetric hydrogenation using Ir-(P,N) ligands achieves >95% ee and scalability to kilogram quantities. Key parameters include substrate/catalyst ratio (1000:1) and hydrogen pressure (10–15 atm). Continuous-flow systems with immobilized catalysts reduce costs and improve reproducibility . Computational modeling (DFT) optimizes ligand-substrate interactions to minimize side reactions .
Q. How can researchers resolve contradictions in spectral data during structural confirmation?
- Methodological Answer : Discrepancies in shifts (e.g., C1 hydroxyl-bearing carbon) often arise from solvent polarity or hydrogen bonding. Re-measuring in deuterated DMSO (which disrupts intermolecular H-bonds) clarifies assignments. Cross-validation with 2D NMR (HSQC, HMBC) and X-ray crystallography resolves ambiguities. For mass spectrometry, high-resolution Q-TOF instruments differentiate isobaric impurities .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The secondary alcohol undergoes SN2 reactions with alkyl halides (e.g., benzyl bromide) via a two-step process: (1) deprotonation by a base (e.g., NaH) to form an alkoxide intermediate, and (2) nucleophilic attack. Steric hindrance from the 4-methylphenyl group slows reactivity compared to primary alcohols, requiring elevated temperatures (80–100°C) . Kinetic studies using in situ IR spectroscopy reveal rate-limiting alkoxide formation .
Safety and Handling
Q. What precautions are critical for safe handling of this compound in laboratory settings?
- Methodological Answer : Use local exhaust ventilation to minimize inhalation exposure (PEL: 5 mg/m³). Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Incompatible with strong oxidizers (e.g., KMnO₄); spills should be neutralized with inert adsorbents (vermiculite) and disposed via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
